4-(oxiran-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

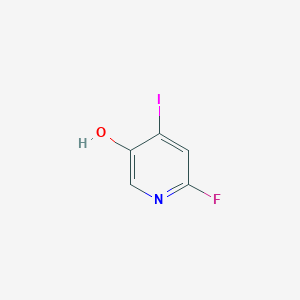

“4-(oxiran-2-yl)pyridine” is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “4-(oxiran-2-yl)pyridine” is 1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“4-(oxiran-2-yl)pyridine” is a liquid . Its molecular weight is 121.14 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources .科学研究应用

Synthesis of Pyridine Derivatives

4-(oxiran-2-yl)pyridine can be used as a precursor for synthesizing various pyridine derivatives, which are important in medicinal chemistry. These derivatives have shown potential as antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Ring Opening Reactions

This compound can undergo ring-opening reactions, which are fundamental in organic synthesis. The oxirane ring can be opened to form different functional groups that are useful in further chemical transformations .

Ring Expansion Processes

Ring expansion is another application where 4-(oxiran-2-yl)pyridine can be involved. This process allows the creation of larger cyclic structures from smaller ones, which can lead to the synthesis of new chemical entities with potential applications .

Meinwald Rearrangement

The Meinwald rearrangement reaction is a synthetic method that involves the transformation of epoxides like 4-(oxiran-2-yl)pyridine into carbonyl-containing compounds under acidic conditions .

Cycloaddition Reactions

Cycloaddition reactions are crucial for forming ring structures. 4-(oxiran-2-yl)pyridine can participate in such reactions to create complex molecules with potential pharmaceutical applications .

Enzyme Hydrolysis

Enzymatic hydrolysis is a bioconversion process where enzymes are used to break down substances. 4-(oxiran-2-yl)pyridine could be a substrate in such reactions, leading to the formation of biologically active compounds .

Antimicrobial and Antiviral Activities

Pyridine compounds, including those derived from 4-(oxiran-2-yl)pyridine, have been studied for their antimicrobial and antiviral activities. This includes research into their binding modes and pharmaceutical properties .

One-Pot Synthesis of Pyrido[1,4]oxazocines

A recent study has shown that 4-(oxiran-2-yl)pyridine can be used in tandem reactions with ethanolamines for the one-pot synthesis of pyrido[1,4]oxazocines under additive-free conditions . These compounds have potential applications in medicinal chemistry.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-(oxiran-2-yl)pyridine can be achieved through a two-step process involving the reaction of pyridine with epichlorohydrin followed by ring-opening of the resulting epoxide with sodium hydroxide.", "Starting Materials": [ "Pyridine", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Pyridine is reacted with epichlorohydrin in the presence of a base catalyst (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form 4-(chloromethyl)pyridine.", "Step 2: The resulting 4-(chloromethyl)pyridine is then treated with sodium hydroxide in water to open the epoxide ring and form 4-(oxiran-2-yl)pyridine." ] } | |

CAS 编号 |

34064-35-2 |

产品名称 |

4-(oxiran-2-yl)pyridine |

分子式 |

C7H7NO |

分子量 |

121.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。